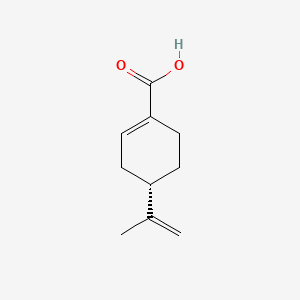

(S)-(-)-Perillic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSMSBUVCWHORP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23635-14-5 | |

| Record name | S-(-)-Perillic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-Perillic Acid: A Comprehensive Technical Guide to its Natural Sources and Botanical Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpenoid, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. As a metabolite of limonene, it is found in nature and exhibits a range of biological activities. This technical guide provides an in-depth overview of the natural sources and botanical origin of this compound, detailing its biosynthesis, available quantitative data, and relevant experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and drug development professionals.

Natural Sources and Botanical Origin

The primary botanical source of this compound is the annual herb Perilla frutescens (L.) Britton, belonging to the Lamiaceae (mint) family.[1][2] This plant is widely cultivated in East Asian countries such as China, Japan, and Korea, where it is used for culinary and medicinal purposes.[1] this compound is found in the aerial parts of the plant, including the leaves.[3]

This compound is not typically present in high concentrations as a primary constituent but rather as a bio-oxidation product of other monoterpenes, principally (R)-(+)-limonene and its derivatives, perillyl alcohol and perillaldehyde, which are also found in Perilla frutescens.[4]

While Perilla frutescens is the established botanical origin, quantitative data on the specific concentration of this compound in various parts of the plant (leaves, stems, flowers) is not extensively documented in publicly available scientific literature. Numerous studies have focused on the quantification of other compounds in Perilla frutescens, such as rosmarinic acid, perillaldehyde, and various flavonoids and volatile oils.[5][6][7] A comprehensive analysis of 73 Perilla frutescens accessions using UPLC-Q-TOF-MS to quantify phenolic compounds did not report the concentration of perillic acid.[8] Similarly, another study characterizing 57 nonvolatile and 105 volatile compounds in different parts and varieties of Perilla frutescens did not provide quantitative data for perillic acid.[9]

Table 1: Natural Sources of this compound

| Natural Source | Family | Plant Part(s) | Compound Status |

| Perilla frutescens (L.) Britton | Lamiaceae | Aerial parts (leaves) | Metabolite of limonene, perillyl alcohol, and perillaldehyde |

Biosynthesis of this compound in Perilla frutescens

This compound is a downstream product in the monoterpene biosynthesis pathway in Perilla frutescens. The precursor for this pathway is geranyl pyrophosphate (GPP), which is formed through the methylerythritol phosphate (MEP) pathway in plastids. GPP is then cyclized to form limonene. The subsequent oxidation of the exocyclic methyl group of limonene leads to the formation of perillyl alcohol, which is further oxidized to perillaldehyde, and finally to perillic acid.

The key enzymatic steps involved in the conversion of limonene to perillic acid are catalyzed by cytochrome P450 monooxygenases.

Experimental Protocols

General Extraction and Isolation Protocol

This proposed protocol is a composite of methods used for related compounds and would require optimization and validation for this compound.

Objective: To extract and isolate this compound from the leaves of Perilla frutescens.

Materials:

-

Fresh or dried leaves of Perilla frutescens

-

Methanol or ethanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Hexane (analytical grade)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Chromatography column (Silica gel 60)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

Procedure:

-

Sample Preparation: Air-dry the fresh leaves of Perilla frutescens at room temperature or use a lyophilizer. Grind the dried leaves into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with methanol or ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract and repeat the extraction process with the residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane and then ethyl acetate. The n-hexane fraction will remove non-polar compounds.

-

Collect the ethyl acetate fraction, which is expected to contain the organic acids, including perillic acid.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness.

-

-

Isolation by Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions by TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing the compound of interest and concentrate to yield purified this compound.

-

Analytical Quantification Method (UPLC-MS/MS)

Objective: To quantify the concentration of this compound in the plant extract.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (suggested starting point):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry Conditions (suggested starting point):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined using a pure standard.

-

Data Analysis: Use a standard curve of authentic this compound to quantify the concentration in the samples.

Signaling Pathways Modulated by this compound

The primary anticancer mechanism of this compound is the inhibition of protein prenylation, a critical post-translational modification for many proteins involved in cell signaling, including the Ras superfamily of small GTPases.[1][10][11]

Inhibition of the Ras/MAPK Signaling Pathway

Ras proteins are key regulators of cell proliferation, differentiation, and survival. Their activation requires farnesylation, a type of prenylation, which allows them to anchor to the cell membrane. This compound has been shown to inhibit the farnesylation of Ras proteins.[12] This disruption prevents Ras from localizing to the cell membrane and activating downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway. The inhibition of this pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells.

Conclusion

This compound is a naturally occurring monoterpenoid with promising therapeutic potential, primarily sourced from the plant Perilla frutescens. It is formed through the bio-oxidation of limonene and its derivatives. While its botanical origin is well-established, there is a notable lack of quantitative data regarding its concentration in the plant. The primary mechanism of action of this compound involves the inhibition of protein prenylation, leading to the disruption of key signaling pathways such as the Ras/MAPK cascade, which are crucial for cancer cell proliferation and survival. The provided experimental workflows offer a foundational approach for the extraction, isolation, and quantification of this compound, which will be essential for future research and development. Further studies are warranted to precisely quantify this compound in Perilla frutescens and to fully elucidate its complex pharmacological activities.

References

- 1. Ras pathway activation in gliomas: a strategic target for intranasal administration of perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Perilla frutescens: A Rich Source of Pharmacological Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic Production of Perillyl Alcohol from Limonene by Using a Novel Mycobacterium sp. Cytochrome P450 Alkane Hydroxylase Expressed in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization, identification, and quantification of phenolic compounds using UPLC-Q-TOF-MS and evaluation of antioxidant activity of 73 Perilla frutescens accessions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Comparison of Two Color Varieties of Perillae Folium by GC-MS-Based Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of S(-) perillic acid on protein prenylation and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perillic acid inhibits Ras/MAP kinase-driven IL-2 production in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (S)-(-)-Perillic Acid and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Perillic acid, a monoterpene derived from the essential oils of plants such as lavender and mint, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. As a key metabolite of d-limonene and perillyl alcohol, this compound and its subsequent metabolic products have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its known metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Metabolism of this compound

This compound is a major metabolite of perillyl alcohol in humans, dogs, and rats.[3][4] It is further metabolized into several compounds, primarily through oxidation and conjugation reactions. The main identified metabolites include:

-

Dihydroperillic acid: Formed by the reduction of the double bond in the cyclohexene ring.[3][4]

-

Perillic acid-8,9-diol: Resulting from the dihydroxylation of the isopropenyl group.

-

Conjugates: this compound can undergo phase II metabolism to form glucuronide, sulfate, glycine, and taurine conjugates.[5]

The metabolic fate of this compound is crucial for understanding its systemic effects and potential therapeutic efficacy.

Quantitative Biological Activity

The biological activity of this compound and its metabolites has been quantified in various in vitro studies. The following tables summarize the available data on their cytotoxic and enzyme-inhibitory activities.

Table 1: Cytotoxicity of this compound and its Metabolites

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | A549 (Non-small cell lung cancer) | XTT | - | [6] |

| H520 (Non-small cell lung cancer) | - | Induces apoptosis | [7][8] | |

| Arterial Smooth Muscle Cells | Cell Counting | 1.0-3.5 mM | [2][9] | |

| Dehydroperillic acid | A549 (Non-small cell lung cancer) | XTT | 125 µg/mL | [6] |

| HepG2 (Hepatocellular carcinoma) | XTT | >250 µg/mL | [6] | |

| NIH/3T3 (Fibroblast) | XTT | >500 µg/mL (Selectivity Index > 4) | [6] | |

| Novel N-arylamide derivative of (S)-PA (Compound 4) | U251 (Glioblastoma) | MTT | - | [8] |

| HepG2 (Hepatocellular carcinoma) | MTT | - | [8] | |

| Novel N-arylamide derivative of (S)-PA (Compound 5) | U251 (Glioblastoma) | MTT | 3.10 ± 0.12 µg/mL | [8] |

| HepG2 (Hepatocellular carcinoma) | MTT | 1.49 ± 0.43 µg/mL | [8] |

Table 2: Inhibition of Protein Prenylation by this compound and Related Compounds

| Compound | Enzyme | IC50 (mM) | Reference |

| (S)-Perillic acid | Farnesyltransferase (FTase) | 10.7 ± 0.9 | [1] |

| Geranylgeranyltransferase I (GGTase I) | 4.1 ± 0.5 | [1] | |

| (R)-Perillic acid | Farnesyltransferase (FTase) | 8.1 ± 1.0 | [1] |

| Geranylgeranyltransferase I (GGTase I) | 3.4 ± 0.3 | [1] | |

| Perillic acid methyl ester | Farnesyltransferase (FTase) | Potent inhibitor | [1] |

| Geranylgeranyltransferase I (GGTase I) | Potent inhibitor | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and death.

Inhibition of Protein Prenylation Pathway

A primary mechanism of action for this compound is the inhibition of protein prenylation, a critical post-translational modification for the function of many signaling proteins, including the Ras superfamily of small GTPases.[9] By inhibiting farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), this compound prevents the attachment of isoprenoid lipids to these proteins, thereby disrupting their localization to the cell membrane and their downstream signaling cascades.

References

- 1. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of S(-) perillic acid on protein prenylation and arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-Perillic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-(-)-Perillic acid (PA), a primary plasma metabolite of the naturally occurring monoterpene (S)-perillyl alcohol (POH), has garnered significant interest for its anti-cancer properties.[1][2] While its precursor, POH, has advanced to clinical trials, PA itself demonstrates a distinct and potent profile of anti-neoplastic activity.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, focusing on the inhibition of protein prenylation, modulation of critical signaling pathways, induction of cell cycle arrest, and apoptosis. This document synthesizes current in vitro and in vivo data, presents detailed experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of Protein Prenylation

The foundational anti-cancer activity of perillic acid and its analogs is linked to the inhibition of protein prenylation.[2][4] This post-translational modification involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of specific proteins.[2] This process is critical for the proper membrane localization and function of many proteins involved in signal transduction, particularly small GTPases like those in the Ras superfamily.[5][6]

Oncogenic mutations in Ras are found in approximately 20-25% of all human cancers, making it a key therapeutic target.[7][8] For Ras proteins to become active, they must be farnesylated, allowing them to anchor to the inner surface of the plasma membrane where they can be activated and propagate downstream signals.[5][7]

This compound acts as an inhibitor of the enzymes responsible for prenylation, primarily farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I).[1][9] Although considered a weaker inhibitor than some of its derivatives, its activity is significant.[5][9] By preventing the prenylation of Ras and other small G-proteins, perillic acid disrupts their ability to localize to the cell membrane, thereby blocking their oncogenic signaling cascades.[10][11]

Logical Relationship: From Prenylation Inhibition to Signal Disruption

Caption: Inhibition of protein prenylation by Perillic Acid prevents Ras activation.

Modulation of Key Signaling Pathways

The disruption of protein prenylation by perillic acid directly impacts several pro-survival and proliferative signaling cascades that are frequently hyperactivated in cancer.

Ras/MAPK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[6][8] Perillic acid has been shown to interrupt this pathway by depleting membrane-bound, farnesylated Ras proteins.[11] This leads to a dose-dependent decrease in the phosphorylation and activation of downstream kinases, including MAP Kinase (MAPK), ultimately suppressing signals that drive cell proliferation.[11] Studies in human T lymphocytes demonstrated that perillic acid not only depletes membrane-bound Ras but also reduces the levels of phosphorylated MAPK without affecting total MAPK levels.[11]

Caption: Perillic Acid's inhibitory effect on the Ras/MAPK signaling cascade.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell survival, growth, and metabolism that is often dysregulated in cancer.[12] While direct studies on perillic acid are limited, its precursor POH has been shown to indirectly inhibit this pathway.[13] Given that Ras can act as an upstream activator of PI3K, the inhibition of Ras prenylation by perillic acid is expected to contribute to the downregulation of the PI3K/Akt/mTOR pathway, further limiting cancer cell proliferation and promoting apoptosis.[7][14]

Induction of Apoptosis

Perillic acid is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[15][16] This is achieved primarily through the intrinsic, or mitochondrial, pathway.

Key molecular events include:

-

Upregulation of Pro-Apoptotic Proteins: Perillic acid increases the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.[15][16]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it can decrease the levels of anti-apoptotic proteins like Bcl-2.[17]

-

Mitochondrial Disruption: The resulting increase in the Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential (ΔΨm), which is a point of no return for apoptosis.[17][18]

-

Caspase Activation: This disruption triggers the release of cytochrome c from the mitochondria into the cytosol.[17] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of the executioner caspase-3.[17][18] Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[15][16]

Studies in non-small cell lung cancer (NSCLC) cells (A549 and H520) have explicitly shown that both perillic acid and POH induce apoptosis with a corresponding increase in Bax expression and caspase-3 activity.[16]

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by Perillic Acid.

Induction of Cell Cycle Arrest

Perillic acid can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing cells from progressing through the division cycle.[16][19] This effect is often mediated by the modulation of key cell cycle regulatory proteins.

-

G1 Phase Arrest: In human colon cancer cells (HCT 116), perillic acid and POH were found to cause a G1 phase arrest.[19] This was correlated with a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21Waf1/Cip1 and a decrease in the expression of cyclin D1 and its partner kinase, CDK4.[19]

-

p21 Upregulation: p21 is a crucial inhibitor of cyclin-CDK complexes, and its upregulation effectively puts a brake on cell cycle progression, particularly at the G1/S checkpoint.[13][20] Studies in NSCLC cells also confirmed that perillic acid treatment leads to increased p21 expression.[16]

The coordinated downregulation of proliferative cyclins/CDKs and upregulation of inhibitory proteins like p21 prevents the cell from entering the S phase (DNA synthesis), thereby blocking proliferation.[19]

Caption: Perillic Acid induces G1 cell cycle arrest via modulation of p21 and Cyclin D1.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies. Note that IC50 values can vary significantly based on the cell line and assay conditions.

Table 1: Cytotoxicity of (S)-Perillic Acid Derivatives and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| (S)-PA Derivative 4 | U251 | Glioblastoma | 5.38 ± 0.31 | [1][21] |

| HepG2 | Hepatocellular Carcinoma | 2.50 ± 0.19 | [1][21] | |

| (S)-PA Derivative 5 | U251 | Glioblastoma | 3.10 ± 0.12 | [1][21] |

| HepG2 | Hepatocellular Carcinoma | 1.49 ± 0.43 | [1][21] | |

| (S)-Perillyl Alcohol | U251 | Glioblastoma | > 100 | [1] |

| HepG2 | Hepatocellular Carcinoma | > 100 | [1] | |

| 5-Fluorouracil (5-FU) | U251 | Glioblastoma | 4.81 ± 0.25 | [1][21] |

| HepG2 | Hepatocellular Carcinoma | 2.15 ± 0.11 | [1][21] |

Table 2: Effects of Perillic Acid on Cell Cycle and Apoptotic Markers

| Treatment | Cell Line | Parameter | Observation | Citation |

| Perillic Acid | A549, H520 | Apoptosis | Dose-dependent induction | [16] |

| A549, H520 | Cell Cycle | Induces arrest | [16] | |

| A549, H520 | Bax Expression | Increased | [16] | |

| A549, H520 | p21 Expression | Increased | [16] | |

| A549, H520 | Caspase-3 Activity | Increased | [16] | |

| Perillic Acid | HCT 116 | Cell Proliferation | Dose-dependent inhibition | [19] |

| HCT 116 | Cell Cycle | G1 Arrest | [19] | |

| HCT 116 | p21 Expression | Increased | [19] | |

| HCT 116 | Cyclin D1 Expression | Decreased | [19] |

Detailed Experimental Protocols

The following sections describe the standard methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured and treated with perillic acid as described above.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.

-

Staining: Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of four cell populations:

-

Viable: Annexin V(-) / PI(-)

-

Early Apoptotic: Annexin V(+) / PI(-)

-

Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

-

Necrotic: Annexin V(-) / PI(+)

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22]

-

Cell Culture and Treatment: Cells are cultured and treated with perillic acid.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: A histogram of cell count versus DNA content is generated, showing distinct peaks for G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. The percentage of cells in each phase is calculated.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins (e.g., Bax, Bcl-2, p21, phosphorylated-ERK).[23]

-

Protein Extraction: Following treatment with perillic acid, cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Total protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.

General In Vitro Experimental Workflow

Caption: A typical workflow for in vitro evaluation of Perillic Acid's anticancer effects.

References

- 1. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]

- 2. Synthesis, Bioproduction and Bioactivity of Perillic Acid—A Review [mdpi.com]

- 3. Synthesis of the Prospective Anticancer Molecule Perillic Acid from Orange Essential Oil by the Yeast Yarrowia lipolytica [scirp.org]

- 4. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibition of protein prenyltransferases by oxygenated metabolites of limonene and perillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | RAS: Striking at the Core of the Oncogenic Circuitry [frontiersin.org]

- 7. scitechdaily.com [scitechdaily.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein prenylation by metabolites of limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmascigroup.us [pharmascigroup.us]

- 11. Perillic acid inhibits Ras/MAP kinase-driven IL-2 production in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Gallic acid induces apoptosis via caspase-3 and mitochondrion-dependent pathways in vitro and suppresses lung xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monoterpenes inhibit proliferation of human colon cancer cells by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Gallic Acid Induces S and G2 Phase Arrest and Apoptosis in Human Ovarian Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gallic acid induces apoptosis and enhances the anticancer effects of cisplatin in human small cell lung cancer H446 cell line via the ROS-dependent mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of (S)-(-)-Perillic Acid: A Technical Overview

(S)-(-)-Perillic acid, a monoterpene and a significant metabolite of d-limonene and perillyl alcohol, has garnered considerable interest in the scientific community for its potential therapeutic applications. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, with a focus on data from human studies, detailed experimental methodologies, and the metabolic pathways involved.

Introduction to this compound

This compound is a natural compound found in certain plants, such as Perilla frutescens.[1] It is also the primary active metabolite of d-limonene, a major constituent of citrus oils, and perillyl alcohol (POH), a derivative of limonene.[2][3] Preclinical studies have suggested that perillic acid may possess anticancer properties, leading to investigations into its clinical potential.[4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental for designing effective dosing regimens and ensuring its safety and efficacy in future clinical applications.

Pharmacokinetic Parameters in Humans

The majority of pharmacokinetic data for this compound in humans is derived from studies where subjects were administered its precursors, d-limonene or perillyl alcohol. The parent compounds are rapidly metabolized, leading to detectable levels of perillic acid in the plasma.[5][6]

Pharmacokinetics after Oral Administration of d-Limonene

A study involving healthy individuals who consumed a single dose of a citrus preparation rich in d-limonene provided key insights into the pharmacokinetics of its metabolite, perillic acid.[2][7]

Table 1: Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose of a d-Limonene-Rich Citrus Preparation [2][7]

| Parameter | Value Range |

| Tmax (Time to Peak Plasma Concentration) | 1 hour |

| Cmax (Peak Plasma Concentration) | 2.08 - 13.98 µM |

| t1/2 (Elimination Half-life) | 0.82 - 1.84 hours |

| AUC (Area Under the Curve) | 5.07 - 32.59 µM·h |

Data from a study where healthy individuals consumed 30-40 oz of a Mediterranean-style lemonade containing 447-596 mg of d-limonene.[2]

Pharmacokinetics after Oral Administration of Perillyl Alcohol (POH)

Phase I clinical trials of perillyl alcohol in patients with advanced malignancies have also provided valuable pharmacokinetic data on its primary metabolite, perillic acid.

Table 2: Peak Plasma Concentrations of this compound in Cancer Patients Following Oral Administration of Perillyl Alcohol (POH) Thrice Daily [8]

| Dose Level (mg/m²/dose) | Mean Peak Plasma Concentration (Day 1) | Mean Peak Plasma Concentration (Day 29) |

| 800 (L1) | 175 µM | 139 µM |

| 1600 (L2) | 472 µM | 311 µM |

| 2400 (L3) | 456 µM | 257 µM |

Table 3: Pharmacokinetic Parameters of this compound in Cancer Patients Following Oral Administration of Perillyl Alcohol (POH) Four Times Daily [9][10]

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 1 - 3 hours |

| t1/2 (Metabolite Half-life) | ~2 hours |

Bioavailability

Studies have demonstrated that this compound is readily bioavailable after oral administration of its precursors.[2][3][11] Following consumption of a d-limonene rich beverage, perillic acid was rapidly detected in the plasma, indicating efficient absorption and metabolism of d-limonene.[2] Similarly, oral administration of perillyl alcohol leads to significant systemic exposure to perillic acid.[8][9]

Metabolism and Excretion

This compound is the product of the metabolism of d-limonene and perillyl alcohol. In humans, dogs, and rats, perillyl alcohol is rapidly metabolized to perillaldehyde, then to perillic acid and dihydroperillic acid.[5][6] These metabolites are subsequently glucuronidated and primarily excreted in the urine, with a smaller amount excreted in the bile.[5][6] In one study, approximately 9% of the total administered dose of perillyl alcohol was recovered in the urine within the first 24 hours, with the majority being perillic acid.[9][10]

Metabolic pathway of Perillyl Alcohol.

Experimental Protocols

The following sections detail the methodologies employed in key studies that have investigated the pharmacokinetics of this compound.

Study of d-Limonene Administration in Healthy Volunteers

-

Study Design: A single-dose pharmacokinetic study.[2]

-

Subjects: Healthy adult volunteers.[2]

-

Intervention: Consumption of 30-40 oz of a Mediterranean-style lemonade (containing 447-596 mg of d-limonene) with a light breakfast.[2]

-

Sample Collection: Blood samples were collected at various time points up to 24 hours after consumption.[2]

-

Analytical Method: Plasma concentrations of perillic acid were determined using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[2]

Workflow for d-Limonene PK study.

Phase I Clinical Trial of Perillyl Alcohol in Cancer Patients

-

Study Design: A Phase I dose-escalation clinical trial.[8][9]

-

Subjects: Patients with advanced refractory malignancies.[8][9]

-

Intervention: Oral administration of perillyl alcohol (POH) formulated in soft gelatin capsules. Dosing was administered three or four times daily at escalating dose levels (e.g., 800, 1200, 1600, 2400 mg/m²/dose).[8][9]

-

Sample Collection: Blood samples were collected at specified time points on day 1 and day 29 of treatment to determine plasma concentrations of POH metabolites.[8][9]

-

Analytical Method: Quantification of perillic acid and dihydroperillic acid in plasma was performed. Although the specific assay is not detailed in all publications, HPLC-based methods are standard for such analyses.[12]

Analytical Methodology: HPLC-UV for Perillic Acid Quantification

A common method for quantifying perillic acid in plasma involves reversed-phase high-performance liquid chromatography with UV detection.[2][12]

-

Sample Preparation: Typically involves protein precipitation from the plasma sample, followed by centrifugation and dilution of the supernatant.[12]

-

Chromatographic Separation: A C18 column is commonly used for separation.[12]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used as the mobile phase.[12]

-

Detection: The eluent is monitored for UV absorption at the maximum absorbance wavelength of perillic acid.[12]

-

Quantification: The concentration of perillic acid is determined by comparing the peak area of the analyte in the sample to a standard curve generated from samples with known concentrations of perillic acid.[12]

HPLC-UV analysis workflow.

Conclusion

The available data indicates that this compound is readily bioavailable in humans following the oral administration of its precursors, d-limonene and perillyl alcohol. It exhibits rapid absorption and a relatively short elimination half-life. The primary route of elimination is through metabolism, followed by urinary excretion of its glucuronidated conjugates. The established pharmacokinetic profile provides a solid foundation for the further clinical development of this compound and its parent compounds. Future research should focus on the direct administration of this compound to more precisely define its pharmacokinetic properties and to explore its full therapeutic potential.

References

- 1. Perillic Acid | C10H14O2 | CID 1256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of perillic acid in humans after a single dose administration of a citrus preparation rich in d-limonene content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I clinical trial of perillyl alcohol administered daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I clinical and pharmacokinetic study of perillyl alcohol administered four times a day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. [PDF] Pharmacokinetics of perillic acid in humans after a single dose administration of a citrus preparation rich in d-limonene content. | Semantic Scholar [semanticscholar.org]

- 12. Analysis of perillic acid in plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies on (S)-(-)-Perillic acid cytotoxicity

An In-Depth Technical Guide on the In Vitro Cytotoxicity of (S)-(-)-Perillic Acid

Introduction

This compound (PA) is a naturally occurring monoterpene and the primary metabolite of d-limonene and perillyl alcohol (POH), compounds that have garnered significant interest for their potential anticancer properties.[1][2][3] As the major circulating metabolite, understanding the direct cytotoxic effects of perillic acid on cancer cells is crucial for evaluating the therapeutic potential of its parent compounds.[4] In vitro studies have begun to elucidate the mechanisms by which PA exerts its effects, demonstrating its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[4][5]

This technical guide provides a comprehensive overview of the existing in vitro research on the cytotoxicity of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its efficacy, mechanisms of action, and the experimental protocols used for its evaluation. The guide summarizes key quantitative data, details methodologies from pivotal studies, and visually represents the core signaling pathways and workflows involved.

Cytotoxicity Profile of this compound

This compound has demonstrated dose-dependent cytotoxic effects against several cancer cell lines.[4][5] However, its potency can vary significantly depending on the cell type. In some studies, (S)-PA itself showed limited activity compared to its synthetic derivatives, suggesting that structural modifications may enhance its cytotoxic potential.[1][6][7]

Table 1: Summary of In Vitro Cytotoxicity Data

| Compound | Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value / Effect | Reference |

|---|---|---|---|---|---|---|

| This compound (PA) | A549 | Non-Small Cell Lung Cancer | alamarBlue | Not Specified | Elicited dose-dependent cytotoxicity. IC50 concentration used for further studies. | [4][5] |

| This compound (PA) | H520 | Non-Small Cell Lung Cancer | alamarBlue | Not Specified | Elicited dose-dependent cytotoxicity. IC50 concentration used for further studies. | [4][5] |

| This compound (PA) | HepG2 | Hepatocellular Carcinoma | MTT | Not Specified | Did not show substantial anticancer effect at 100 µg/mL. | [6][7] |

| This compound (PA) | U251 | Glioblastoma | MTT | Not Specified | Did not show substantial anticancer effect at 100 µg/mL. | [6][7] |

| Derivative 4 (N-arylamide of (S)-PA) | U251 | Glioblastoma | MTT | 72 h | 12.05 ± 0.91 µg/mL | [6] |

| Derivative 4 (N-arylamide of (S)-PA) | HepG2 | Hepatocellular Carcinoma | MTT | 72 h | 10.16 ± 0.33 µg/mL | [6] |

| Derivative 5 (N-arylamide of (S)-PA) | U251 | Glioblastoma | MTT | 72 h | 3.10 ± 0.12 µg/mL | [6][8] |

| Derivative 5 (N-arylamide of (S)-PA) | HepG2 | Hepatocellular Carcinoma | MTT | 72 h | 1.49 ± 0.43 µg/mL |[6][8] |

Mechanisms of Action

In vitro studies have identified two primary mechanisms through which perillic acid exerts its cytotoxic effects: the induction of apoptosis and the promotion of cell cycle arrest.[4][5] These processes are driven by the modulation of key regulatory proteins.

Induction of Apoptosis

Perillic acid has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[4][5] This programmed cell death is achieved through a mitochondrial-mediated pathway. Treatment with PA leads to the increased expression of the pro-apoptotic protein Bax and subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4][5]

Cell Cycle Arrest

In addition to apoptosis, perillic acid can halt the proliferation of cancer cells by inducing cell cycle arrest.[4][5] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[4] In A549 and H520 lung cancer cells, PA treatment resulted in a 61% and 100% increase in p21 expression, respectively.[4] The p21 protein binds to and inhibits cyclin-CDK complexes, thereby preventing the cell from progressing through the cell cycle.

Detailed Experimental Protocols

The following sections describe the methodologies for key in vitro assays used to assess the cytotoxicity of this compound, based on published studies.[4][6]

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as A549 (NSCLC), H520 (NSCLC), HepG2 (hepatocellular carcinoma), and U251 (glioblastoma) are commonly used.[4][6] Normal cell lines like 3T6 (fibroblast) can be included to assess selectivity.[6]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.[6][9]

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.[6]

Cytotoxicity Assays

Cytotoxicity assays measure the proportion of viable cells after exposure to a test compound.

-

MTT Assay: [6]

-

Seed cells (e.g., 1.0 × 10³) in a 96-well plate and incubate for 24 hours.[6]

-

Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0-100 µg/mL).[6]

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[6]

-

Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL).[6]

-

Incubate for approximately 4 hours, allowing viable cells to convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[6]

-

-

alamarBlue™ (Resazurin) Assay: [4]

-

Follow steps 1-3 as described for the MTT assay.

-

Add alamarBlue™ reagent directly to the culture wells (typically 10% of the medium volume).

-

Incubate for 1-4 hours. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Measure fluorescence using an appropriate plate reader (e.g., excitation ~560 nm, emission ~590 nm).[4] Cell viability is proportional to the fluorescent signal.

-

Apoptosis and Cell Cycle Analysis

-

Caspase-3 Activity Assay: [4]

-

Treat cells with the IC50 concentration of perillic acid.

-

Lyse the cells to release cytoplasmic proteins.

-

Determine the total protein concentration in the lysate using a protein assay kit (e.g., BCA).[4]

-

Incubate a standardized amount of protein from each sample with a caspase-3-specific substrate conjugated to a colorimetric or fluorescent reporter.

-

Measure the signal generated from the cleavage of the substrate, which is proportional to the caspase-3 activity.

-

-

Cell Cycle Analysis by Flow Cytometry: [5]

-

Culture and treat cells with perillic acid for the desired time.

-

Harvest the cells (including floating cells) and wash with Phosphate-Buffered Saline (PBS).

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Wash the cells again and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting

-

Purpose: To detect and quantify the expression levels of specific proteins (e.g., Bax, p21, Bcl2).[4]

-

After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[4]

-

Quantify the total protein concentration of the lysates.[4]

-

Separate equal amounts of protein (e.g., 30 µg) by molecular weight using SDS-PAGE.[4]

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

-

Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-p21).[4]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[4]

-

Add a chemiluminescent substrate and detect the light signal using an imaging system. The intensity of the resulting bands corresponds to the level of protein expression.

-

Conclusion

The available in vitro evidence indicates that this compound is a biologically active monoterpene with dose-dependent cytotoxic effects against cancer cells, particularly those of non-small cell lung origin.[4][5] Its primary mechanisms of action involve the induction of mitochondrial-mediated apoptosis, characterized by the upregulation of Bax and activation of caspase-3, and the promotion of cell cycle arrest through increased expression of the p21 inhibitor.[4][5] While the parent compound shows modest activity in some cancer models, its synthetic N-arylamide derivatives have demonstrated significantly enhanced potency, highlighting a promising avenue for future drug development.[1][6] Further research across a broader range of cancer cell lines is warranted to fully characterize its cytotoxic profile and to explore its potential in combination therapies.[4]

References

- 1. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Perillyl alcohol and perillic acid induced cell cycle arrest and apoptosis in non small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N -arylamide derivatives of ( S )-perillic acid (( S )-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03382C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel N-arylamide derivatives of (S)-perillic acid ((S)-PA): in vitro and in vivo cytotoxicity and antitumor evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (S)-(-)-Perillic Acid from (-)-β-Pinene Epoxide

Introduction

(S)-(-)-Perillic acid, a monoterpenoid found in the essential oils of plants from the Perilla genus, has garnered significant interest in the fields of oncology and pharmacology due to its potential as an antineoplastic agent. Its mechanism of action is believed to involve the inhibition of protein prenylation, a critical process for the function of several oncogenic proteins. The development of efficient and stereoselective synthetic routes to this compound is crucial for advancing its preclinical and clinical evaluation. This application note details a robust and economical three-step synthesis of this compound starting from the readily available chiral precursor, (-)-β-pinene epoxide. The described protocol offers good yields and maintains the desired stereochemistry, making it suitable for laboratory-scale synthesis and process development.

Overall Reaction Scheme

The synthesis proceeds via a three-step sequence involving an initial isomerization of the epoxide, followed by a two-step oxidation of the resulting allylic alcohol.

Figure 1: Chemical pathway for the synthesis of this compound.

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

Application Notes and Protocols for the Biotransformation of Limonene to (S)-(-)-Perillic Acid Using Yeast

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillic acid, a monoterpene derivative of limonene, holds significant promise as a potential anticancer and antimicrobial agent.[1][2] This document provides detailed application notes and experimental protocols for the biotransformation of R-(+)-limonene into this compound utilizing the yeast Yarrowia lipolytica. The bioprocess leverages the inherent enzymatic machinery of the yeast, offering a regio- and stereoselective conversion, yielding perillic acid as the primary oxidized product.[3][4] This method presents a sustainable and efficient alternative to traditional chemical synthesis, which often involves multiple steps and the use of harsh reagents.[5] The protocols outlined below are based on established research and are intended to guide researchers in the successful production and optimization of this compound.

Introduction

The growing demand for enantiomerically pure compounds in the pharmaceutical industry has driven the exploration of biotechnological production methods.[6] Biotransformation, utilizing whole microbial cells or isolated enzymes, offers a powerful platform for the synthesis of complex molecules with high specificity.[4][6] The conversion of readily available limonene, a major component of citrus essential oils, to the high-value compound perillic acid is a prime example of such a process.[3][7] Among various microorganisms screened, the yeast Yarrowia lipolytica has demonstrated notable efficiency in oxidizing the exocyclic methyl group of limonene to a carboxylic acid, resulting in the formation of perillic acid.[1][3] This bioconversion is particularly advantageous as it can be performed under mild conditions and often results in a single major product, simplifying downstream processing.[1][4]

Data Presentation

The following tables summarize the quantitative data from key experiments on the biotransformation of R-(+)-limonene to perillic acid using Yarrowia lipolytica.

Table 1: Effect of Temperature on Perillic Acid Production

| Temperature (°C) | Perillic Acid Concentration (mg/L) |

| 25 | 564 |

| 28 | 442 |

| 30 | 338 |

| Data sourced from bioconversion assays using Y. lipolytica ATCC 18942 with 0.5% (v/v) R-(+)-limonene at pH 7.0 for 48 hours.[4] |

Table 2: Effect of pH on Perillic Acid Production

| pH | Perillic Acid Concentration (mg/L) |

| 3.0 | < 50 |

| 5.0 | ~200 |

| 7.1 | 564 |

| 8.0 | ~450 |

| Data sourced from bioconversion assays using Y. lipolytica ATCC 18942 with 0.5% (v/v) R-(+)-limonene at 25°C for 48 hours.[1][4] |

Table 3: Effect of Limonene Addition Strategy on Perillic Acid Production

| Limonene Addition Method | Total Limonene Added | Perillic Acid Concentration (mg/L) |

| Single dose at start | 0.5% (v/v) | 564 |

| Stepwise addition (6 doses over 48h) | 0.5% (v/v) total | 855 |

| Data sourced from bioconversion assays using Y. lipolytica ATCC 18942 at 25°C and pH 7.1 for 48 hours.[4][8] |

Table 4: Comparison of Perillic Acid Production from Limonene and Orange Essential Oil in a Bioreactor

| Substrate | Perillic Acid Concentration (mg/L) after 48h |

| High-purity R-(+)-limonene | 839.6 |

| Industrial orange essential oil | 806.4 |

| Data sourced from bioconversion in a 2-L top-aerated bioreactor using Y. lipolytica.[7] |

Experimental Protocols

Protocol 1: Yeast Strain Cultivation and Biomass Production

This protocol describes the cultivation of Yarrowia lipolytica to generate sufficient cell mass for the biotransformation experiments.

Materials:

-

Yarrowia lipolytica ATCC 18942

-

Yeast Malt Broth (YMB) medium:

-

Glucose: 10 g/L

-

Yeast extract: 3 g/L

-

Malt extract: 3 g/L

-

Peptone: 5 g/L

-

-

Sterile distilled water

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Prepare YMB medium by dissolving the components in distilled water and sterilize by autoclaving at 121°C for 15 minutes.

-

Inoculate a sterile Erlenmeyer flask containing YMB medium with a single colony of Y. lipolytica from a fresh agar plate.

-

Incubate the culture at 28°C with shaking at 250 rpm for 48 hours, or until the stationary phase of growth is reached.[4]

-

Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes.

-

Wash the cell pellet twice with sterile 50 mM phosphate buffer (pH 7.0).

-

Determine the dry weight of the cell mass by drying a known wet weight of the pellet at 105°C to a constant weight. The cell concentration can then be adjusted as required for the biotransformation reaction.

Protocol 2: Biotransformation of R-(+)-Limonene to this compound

This protocol details the whole-cell bioconversion of limonene to perillic acid.

Materials:

-

Yarrowia lipolytica cell biomass (from Protocol 1)

-

50 mM Phosphate buffer (pH 7.1)

-

R-(+)-limonene (96% purity or higher)

-

Erlenmeyer flasks

-

Incubator shaker

Procedure:

-

Prepare a cell suspension of Y. lipolytica in 50 mM phosphate buffer (pH 7.1) to a final concentration of 10 g/L (dry weight).[1][4]

-

Transfer 25 mL of the cell suspension to a 250 mL Erlenmeyer flask.[4]

-

For a single-dose experiment, add R-(+)-limonene to a final concentration of 0.5% (v/v).[4]

-

For a stepwise addition experiment, add R-(+)-limonene in six equal doses over a 48-hour period to reach a total concentration of 0.5% (v/v).[4][8]

-

Incubate the reaction mixture at 25°C with shaking at 250 rpm for 48 hours.[1][4]

-

After the incubation period, stop the reaction and proceed with extraction and analysis.

Protocol 3: Extraction and Analysis of Perillic Acid

This protocol describes the extraction of perillic acid from the reaction mixture and its quantification.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

This compound standard

Procedure:

-

Acidify the reaction mixture to pH 2.0 with a suitable acid (e.g., HCl).

-

Extract the perillic acid from the acidified mixture three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the dried extract in a known volume of ethyl acetate for analysis.

-

Quantify the concentration of perillic acid using GC-FID. Prepare a standard curve using known concentrations of this compound standard. The GC conditions should be optimized for the separation and detection of perillic acid.

Visualizations

Caption: Proposed enzymatic pathway for the biotransformation of limonene to perillic acid.

Caption: General experimental workflow for perillic acid production.

Conclusion

The biotransformation of limonene to this compound using Yarrowia lipolytica offers a robust and selective method for the production of this valuable pharmaceutical intermediate. The provided protocols and data serve as a comprehensive guide for researchers to establish and optimize this bioprocess. Further investigations could focus on metabolic engineering of the yeast strain to enhance enzyme activity and flux through the pathway, potentially leading to even higher yields and productivities. Additionally, scaling up the process in a bioreactor with optimized feeding strategies holds promise for industrial-scale production.

References

- 1. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica | Semantic Scholar [semanticscholar.org]

- 4. Bioconversion of R-(+)-limonene to perillic acid by the yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Bioproduction and Bioactivity of Perillic Acid-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Production of perillic acid from orange essential oil by Yarrowia lipolytica using a top-aerated bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Microbial Production of (S)-(-)-Perillic Acid with Pseudomonas putida: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Perillic acid, a naturally occurring monoterpene, has garnered significant attention in the pharmaceutical and cosmetic industries due to its potential anticancer and antimicrobial properties.[1][2] Chemical synthesis of perillic acid is challenging due to the multiple competing reaction sites on the precursor molecule, limonene.[3] Microbial biotransformation presents a promising alternative for the specific and efficient production of this valuable compound. Pseudomonas putida, a versatile and solvent-tolerant bacterium, has emerged as a robust biocatalyst for the conversion of (S)-(-)-limonene to this compound.[1][3] This document provides detailed application notes and protocols for the microbial production of this compound using various strains of Pseudomonas putida, summarizing key quantitative data and experimental methodologies from published research.

Introduction

Pseudomonas putida possesses a native metabolic pathway for the degradation of p-cymene, which can be effectively utilized for the bioconversion of limonene to perillic acid.[4][5] The key enzymes in this pathway, including a monooxygenase and two dehydrogenases, catalyze the stepwise oxidation of the exocyclic methyl group of limonene to produce perillic acid as a dead-end product, as it cannot be further metabolized by the wild-type strains.[5] Several strains of P. putida, including GS1 and DSM 12264, have been successfully employed for this biotransformation, achieving high product titers.[1][4] This document outlines the established methods for cultivating these strains and carrying out the bioconversion process.

Data Presentation

The following tables summarize the quantitative data from various studies on the production of perillic acid using Pseudomonas putida.

Table 1: Production of this compound by Pseudomonas putida Strains

| Pseudomonas putida Strain | Cultivation Method | Substrate | Co-substrate(s) | Product Concentration (mM) | Product Concentration (g/L) | Productivity | Reference |

| GS1 | Fed-batch | (S)-(-)-Limonene | Glycerol, Ammonium | 64 | 11 | Not Reported | [4][5] |

| DSM 12264 | Fed-batch with ISPR* | (+)-Limonene | Not Specified | 187 | 31 | Not Reported | [1] |

| GS1 | Continuous Biofilm Reactor | (R)-(+)-Limonene | Glycerol | Not Reported | Not Reported | 34 g Ltube-1 day-1 | [6] |

*ISPR: In Situ Product Recovery

Signaling Pathways and Experimental Workflows

The bioconversion of limonene to perillic acid in Pseudomonas putida proceeds through the p-cymene degradation pathway. The key enzymatic steps are illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bioconversion of limonene to increased concentrations of perillic acid by Pseudomonas putida GS1 in a fed-batch reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Continuous multistep synthesis of perillic acid from limonene by catalytic biofilms under segmented flow - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Method for the Quantitative Analysis of Perillic Acid in Human Plasma

Abstract

This application note describes a simple, sensitive, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of perillic acid in human plasma. Perillic acid is a principal active metabolite of the monoterpene perillyl alcohol, a compound investigated for its therapeutic potential. The method utilizes a protein precipitation procedure for sample preparation and ibuprofen as an internal standard to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and routine analysis in a drug development setting.

Introduction

Perillic acid is a major circulating metabolite of d-limonene and perillyl alcohol, a naturally occurring monoterpene that has demonstrated significant anti-tumor activity in pre-clinical studies.[1] As perillyl alcohol undergoes clinical evaluation, particularly as a potential anticancer agent, a reliable and validated analytical method for its primary metabolite is crucial for conducting pharmacokinetic and pharmacodynamic (PK/PD) studies.[2] This document provides a detailed protocol for the analysis of perillic acid in human plasma using an HPLC-UV system, which is a widely accessible and cost-effective analytical technique.

Principle

The method is based on reversed-phase chromatography using a C18 stationary phase, which separates compounds based on their hydrophobicity. Plasma samples are first treated with an organic solvent to precipitate proteins. After centrifugation, the supernatant containing perillic acid and the internal standard (ibuprofen) is injected into the HPLC system. An isocratic mobile phase allows for the separation of perillic acid and the internal standard from endogenous plasma components. Detection is achieved by monitoring the UV absorbance at 210 nm, a wavelength where the carboxyl group chromophore of organic acids absorbs strongly.[3] Quantification is performed by comparing the peak area ratio of perillic acid to the internal standard against a calibration curve.

Experimental

3.1 Apparatus and Consumables

-

HPLC system with a UV/Vis detector, isocratic pump, autosampler, and column oven.

-

Data acquisition and processing software.

-

Analytical balance, vortex mixer, and refrigerated centrifuge.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC vials, syringes, and 0.45 µm syringe filters.

-

Pipettes and general laboratory glassware.

3.2 Reagents and Chemicals

-

Perillic acid reference standard (≥98% purity).

-

Ibuprofen (Internal Standard, IS) (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Ammonium Acetate (ACS grade).

-

Glacial Acetic Acid (ACS grade).

-

Water (HPLC grade or Milli-Q).

-

Human plasma (drug-free).

3.3 Chromatographic Conditions The HPLC parameters are summarized in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 5.0) (36:64, v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Oven Temperature | 30°C |

| Detection | UV at 210 nm |

| Run Time | Approx. 10 minutes |

Note: Mobile phase pH should be adjusted to 5.0 using glacial acetic acid.

Protocols

4.1 Preparation of Solutions

-

Stock Solution of Perillic Acid (1 mg/mL): Accurately weigh 10 mg of perillic acid reference standard and dissolve in 10 mL of acetonitrile.

-

Stock Solution of Ibuprofen (IS) (1 mg/mL): Accurately weigh 10 mg of ibuprofen and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the perillic acid stock solution with mobile phase to create calibration standards ranging from 0.25 to 200 µg/mL.[1]

-

Working IS Solution (20 µg/mL): Dilute the IS stock solution with acetonitrile.

4.2 Sample Preparation Protocol The following protocol details the extraction of perillic acid from plasma samples using protein precipitation.

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

-

Pipette 100 µL of plasma sample into the corresponding tube.

-

Add 20 µL of the working IS solution (20 µg/mL) to each tube (except for blank samples) and vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL into the HPLC system for analysis.

Below is a diagram illustrating the sample preparation workflow.

Method Validation Summary

The method was validated according to standard guidelines for bioanalytical method validation. The results are summarized below.

5.1 Linearity The linearity of the method was evaluated by analyzing calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of perillic acid to the internal standard against the nominal concentration.

| Parameter | Result |

| Calibration Range | 0.25 - 200.0 µg/mL[1] |

| Regression Equation | y = mx + c |

| Correlation Coeff. (r²) | > 0.998 |

5.2 Accuracy and Precision Accuracy and precision were determined by analyzing QC samples (Low, Mid, High) in replicates (n=6) on the same day (intra-day) and on three different days (inter-day).

| QC Level | Concentration (µg/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Recovery) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Recovery) |

| LQC | 0.75 | ≤ 5.0% | 95.0 - 105.0% | ≤ 6.5% | 94.0 - 106.0% |

| MQC | 75.0 | ≤ 4.0% | 97.0 - 103.0% | ≤ 5.0% | 96.0 - 104.0% |

| HQC | 150.0 | ≤ 3.5% | 98.0 - 102.0% | ≤ 4.5% | 97.0 - 103.0% |

5.3 Sensitivity The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

| Parameter | Value (µg/mL) | Criteria |

| LOD | 0.08 | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | 0.25[1] | Signal-to-Noise Ratio ≥ 10:1, with acceptable precision and accuracy (%RSD ≤ 20%) |

Typical Results

Under the specified chromatographic conditions, a clean separation of perillic acid and the internal standard (ibuprofen) from endogenous plasma components is achieved. The retention time for perillic acid is expected to be approximately 4.5 minutes, and for ibuprofen, approximately 6.2 minutes.

The logical flow from method development to validation is shown in the diagram below.

Conclusion

The HPLC-UV method described provides a reliable, accurate, and precise tool for the quantitative analysis of perillic acid in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This validated method can be effectively applied to support pre-clinical and clinical pharmacokinetic studies of perillyl alcohol and other related compounds.

References

Application Note: Gas Chromatography Method for Perillic Acid Determination in Bioconversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative determination of perillic acid in bioconversion broths using gas chromatography with flame ionization detection (GC-FID). The described method is robust, accurate, and has been validated for linearity, accuracy, and precision, making it suitable for monitoring the production of perillic acid from microbial biotransformation of limonene. The protocol includes comprehensive steps for sample preparation, instrument setup, and data analysis.

Introduction

Perillic acid, a monoterpene derived from the oxidation of limonene, has garnered significant interest in the pharmaceutical industry for its potential anticancer properties.[1][2] Microbial bioconversion, particularly using yeast such as Yarrowia lipolytica, presents a promising and sustainable route for perillic acid production.[1][3][4][5] Accurate and reliable analytical methods are crucial for monitoring the efficiency of these bioprocesses and for downstream processing. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like perillic acid. This application note details a validated GC-FID method for the determination of perillic acid in yeast bioconversion supernatants.[6][7]

Experimental Protocols

Sample Preparation from Bioconversion Broth

This protocol is adapted from established methods for the extraction of perillic acid from aqueous bioconversion media.[4][6][7][8][9]

Materials:

-

Bioconversion supernatant

-

Hydrochloric acid (HCl), 0.6 M

-

Ethyl acetate (HPLC grade)

-

Centrifuge tubes (e.g., 2 mL or 15 mL)

-

Centrifuge

-

Vortex mixer

-

GC vials with inserts

Procedure:

-

Transfer 1 mL of the bioconversion supernatant into a centrifuge tube.[4][8]

-

To induce precipitation of perillic acid, add 50 µL of 0.6 M HCl to the supernatant.[4][8]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated perillic acid.[4][8]

-

Carefully decant and discard the supernatant.

-

Vortex until the precipitate is fully dissolved.

-

Transfer the ethyl acetate solution to a GC vial for analysis.

Gas Chromatography (GC-FID) Analysis

The following GC parameters are recommended for the analysis of perillic acid. An HP-Innowax column (polyethylene glycol stationary phase) is suggested for improved peak shape and higher loading capacity.[6][7]

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Autosampler (recommended)

-

HP-Innowax capillary column (30 m x 0.25 mm x 0.25 µm film thickness) or equivalent[4][8]

GC Conditions:

| Parameter | Value |

|---|---|

| Injector Temperature | 270-280°C[4][6][7] |